molecular formula C17H23NO B11033614 N-Cyclohexyl-N-[(4-methylphenyl)methyl]prop-2-enamide

N-Cyclohexyl-N-[(4-methylphenyl)methyl]prop-2-enamide

Katalognummer: B11033614
Molekulargewicht: 257.37 g/mol
InChI-Schlüssel: XDORTTWUWMVJSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Cyclohexyl-N-[(4-methylphenyl)methyl]prop-2-enamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a cyclohexyl group, a 4-methylphenyl group, and a prop-2-enamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N-[(4-methylphenyl)methyl]prop-2-enamide typically involves the reaction of cyclohexylamine with 4-methylbenzyl chloride, followed by the addition of prop-2-enamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Cyclohexylamine Reaction: Cyclohexylamine is reacted with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide to form N-cyclohexyl-N-[(4-methylphenyl)methyl]amine.

    Amide Formation: The resulting amine is then reacted with prop-2-enamide under acidic conditions to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-Cyclohexyl-N-[(4-methylphenyl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, alcohols; typically carried out under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized amide derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted amide derivatives.

Wissenschaftliche Forschungsanwendungen

N-Cyclohexyl-N-[(4-methylphenyl)methyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-Cyclohexyl-N-[(4-methylphenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Cyclohexyl-N-methyl Methylone: A novel stimulant and substituted cathinone with psychoactive effects.

    Entacapone: A catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson’s disease.

    N-Cyclohexyl-4-methylbenzenesulfonamide:

Uniqueness

N-Cyclohexyl-N-[(4-methylphenyl)methyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C17H23NO

Molekulargewicht

257.37 g/mol

IUPAC-Name

N-cyclohexyl-N-[(4-methylphenyl)methyl]prop-2-enamide

InChI

InChI=1S/C17H23NO/c1-3-17(19)18(16-7-5-4-6-8-16)13-15-11-9-14(2)10-12-15/h3,9-12,16H,1,4-8,13H2,2H3

InChI-Schlüssel

XDORTTWUWMVJSD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)CN(C2CCCCC2)C(=O)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.